molecular formula C14H14ClN3O3 B10918959 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid p-tolylcarbamoyl-methyl ester

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid p-tolylcarbamoyl-methyl ester

Cat. No.: B10918959
M. Wt: 307.73 g/mol
InChI Key: RRIVKRCIRNPODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-OXO-2-(4-TOLUIDINO)ETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-(4-TOLUIDINO)ETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with 2-oxo-2-(4-toluidino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-(4-TOLUIDINO)ETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-OXO-2-(4-TOLUIDINO)ETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-OXO-2-(4-TOLUIDINO)ETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-OXO-2-(4-TOLUIDINO)ETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE
  • 2-OXO-2-(4-TOLUIDINO)ETHYL ISOQUINOLINIUM CHLORIDE
  • 4- (2- (3-ETHYL-4-METHYL-2-OXO-3-PYRROLINE-2-CARBOXAMIDE)ETHYL)BENZENE SULFONAMIDE

Uniqueness

2-OXO-2-(4-TOLUIDINO)ETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C14H14ClN3O3

Molecular Weight

307.73 g/mol

IUPAC Name

[2-(4-methylanilino)-2-oxoethyl] 4-chloro-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C14H14ClN3O3/c1-9-3-5-10(6-4-9)16-12(19)8-21-14(20)13-11(15)7-18(2)17-13/h3-7H,8H2,1-2H3,(H,16,19)

InChI Key

RRIVKRCIRNPODT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC(=O)C2=NN(C=C2Cl)C

solubility

>46.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.